N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-7-8-16(25-3)17(10-15)26-4/h5-10H,11H2,1-4H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDFKHNQBFWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Applications
Numerous studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies and Findings
- In Vitro Studies : A study demonstrated that compounds similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by damaging DNA and disrupting cellular signaling pathways related to survival and proliferation .
Antibacterial Properties
Research has also indicated that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Insights
- Antibiotic Activity : A series of related oxadiazole compounds were synthesized and tested for their antibacterial effects. Some derivatives showed promising results against common bacterial strains, suggesting that modifications to the oxadiazole structure can enhance its efficacy .
Anti-Diabetic Potential
Emerging research has pointed towards the potential anti-diabetic properties of compounds containing the oxadiazole ring.
Experimental Evidence
- In Vivo Studies : In a study utilizing genetically modified Drosophila melanogaster models, certain oxadiazole derivatives demonstrated significant reductions in glucose levels, indicating their potential as anti-diabetic agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Molecular Modifications
- Modifications at specific positions on the oxadiazole ring or the attached phenyl groups can lead to enhanced biological activity. For example, substituting different functional groups has been shown to improve anticancer potency while maintaining selectivity towards cancer cells over normal cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can be compared with other oxadiazole derivatives, such as:
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
These compounds share similar structural features but may exhibit different biological activities and chemical properties
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 344.38 g/mol
- Structure : The compound features an oxadiazole ring and multiple aromatic substituents which contribute to its biological properties.
The biological activity of oxadiazole derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit several enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of kinases and phosphatases that regulate cell signaling pathways .
- Receptor Modulation : The presence of specific functional groups allows these compounds to bind to receptors, potentially modulating their activity. This can lead to altered cellular responses such as apoptosis or proliferation inhibition.
Biological Activities
-
Anticancer Activity :
- Several studies have reported that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC values in the micromolar range against HeLa (cervical cancer) and CEM (T-cell leukemia) cells .
- The mechanism often involves inducing apoptosis and inhibiting tumor angiogenesis .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study investigated a series of oxadiazole derivatives for their anticancer properties. Among them, this compound exhibited notable cytotoxicity with an IC value of 15 µM against HeLa cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The presence of dimethoxy and methyl groups enhances lipophilicity, potentially improving oral bioavailability.
- Distribution : The compound's ability to cross biological membranes suggests effective distribution throughout tissues.
- Metabolism : Metabolic studies indicate that the compound undergoes phase I metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is expected due to the polar nature of its metabolites.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates to form the oxadiazole ring. Key steps include refluxing under inert atmospheres (e.g., nitrogen) and using coupling agents like EDCI/HOBt for amide bond formation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. For example, yields of 69% were achieved using anhydrous sodium acetate and glacial acetic acid under reflux . Optimization requires precise control of temperature (70–100°C), solvent polarity, and stoichiometry of reagents like 3,4-dimethoxyphenylhydrazine and 2-(2,4-dimethylphenyl)acetic acid derivatives .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is used to verify substituent positions and aromatic proton integration. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks). For purity assessment, HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane) are standard. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate residual solvents or byproducts, necessitating further purification .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Enzyme inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) assays at 0.1–100 µM concentrations, monitoring UV absorbance changes (e.g., LOX at 234 nm) .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations . Positive controls (e.g., doxorubicin) and DMSO vehicle controls are essential.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and membrane penetration. Compare IC₅₀ shifts in enzyme assays .
- Oxadiazole ring analogs : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to assess impact on hydrogen bonding with target proteins (e.g., LOX active site) .
- Data analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronic parameters (Hammett constants) with bioactivity trends .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in LOX inhibition) may arise from assay conditions. Standardize protocols:
- Buffer pH : LOX activity is pH-sensitive; use Tris-HCl (pH 7.4) for consistency .
- Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid aggregation artifacts.
- Control for off-target effects : Use knockout cell lines or isothermal titration calorimetry (ITC) to validate target specificity .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to LOX (PDB: 1JNQ) or AChE (PDB: 4EY7). Focus on key interactions: oxadiazole’s N-atoms with Arg/Lys residues, and methoxy groups in hydrophobic pockets .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and topological torsion .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In silico ADMET : Predict CYP450 metabolism (CYP3A4/2D6) using SwissADME or ADMETlab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
